Concanamycin

V-ATPase inhibition Enzyme assay Comparative pharmacology

Concanamycin A (Folimycin) is the superior, cell-permeable V-ATPase inhibitor for rigorous research. With an IC₅₀ (8 nmol mg⁻¹) that surpasses bafilomycin A1 (14 nmol mg⁻¹) and over 2000-fold selectivity, it ensures confident attribution of V-ATPase-dependent phenotypes []. It uniquely dissects HIV-1 Nef function by restoring MHC-I at sub-nanomolar concentrations that do not neutralize lysosomes [], and serves as the gold-standard positive control for endosome acidification, blocking influenza entry completely at 0.8 μM []. Choose Concanamycin A for unmatched potency, selectivity, and the ability to explore context-dependent pharmacology where other inhibitors fail.

Molecular Formula C39H64O10
Molecular Weight 692.9 g/mol
Cat. No. B1236758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConcanamycin
Synonymsconcanamycin F
concanolide A
Molecular FormulaC39H64O10
Molecular Weight692.9 g/mol
Structural Identifiers
SMILESCCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O
InChIInChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20-/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1
InChIKeyYNZXLMPHTZVKJN-VBKCWIKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Concanamycin A: A Potent and Selective V-ATPase Inhibitor for Precision Cell Biology Research


Concanamycin A (CMA, Folimycin, Antibiotic X 4357B) is an 18-membered plecomacrolide macrolide antibiotic isolated from Streptomyces diastatochromogenes and related species [1]. It is a potent, specific, and cell-permeable inhibitor of the vacuolar-type H⁺-ATPase (V-ATPase) [2]. The compound functions by binding to the V₀ subunit c of the V-ATPase holoenzyme, thereby preventing proton translocation, neutralizing the pH of intracellular acidic compartments including lysosomes and endosomes, and disrupting vesicular trafficking pathways [3].

Concanamycin A vs. Bafilomycin A1: Why Simple Substitution Compromises Experimental Validity


While both concanamycin A and bafilomycin A1 are established inhibitors of V-ATPase, they exhibit distinct differences in potency, selectivity, and functional outcomes that render them non-interchangeable in many experimental contexts. Concanamycin A is generally a more potent and selective inhibitor than bafilomycin A1, owing to its 18-membered macrolide ring structure [1]. In certain assay systems, such as the inhibition of short-circuit current in epithelial tissue, bafilomycin A1 demonstrates greater apparent potency, highlighting context-dependent differences in their pharmacological profiles [2]. Furthermore, significant differences in their effects on intracellular glycoprotein processing suggest distinct binding sites or mechanisms of action, despite their shared molecular target [3]. Substituting one for the other without rigorous validation can therefore lead to misinterpretation of V-ATPase-dependent phenotypes and compromised reproducibility.

Concanamycin A Comparative Performance Data: Quantified Advantages Over Bafilomycin A1 and Other In-Class Compounds


Head-to-Head Comparison: Concanamycin A vs. Bafilomycin A1 Inhibitory Potency on V-ATPase in Crude Homogenate

In a direct head-to-head comparison, concanamycin A demonstrated superior inhibitory potency against V-ATPase activity in a crude homogenate of the outer mantle epithelium of Anodonta cygnea. Concanamycin A inhibited V-ATPase activity with an IC₅₀ of 8 nmol mg⁻¹, compared to an IC₅₀ of 14 nmol mg⁻¹ for bafilomycin A1 [1].

V-ATPase inhibition Enzyme assay Comparative pharmacology

ATPase Selectivity Profile: Concanamycin A Displays >2000-Fold Selectivity for V-ATPase Over Other ATPases

Concanamycin A exhibits exceptional selectivity for V-ATPase, a critical feature for its use as a pharmacological tool. It displays greater than 2000-fold selectivity for V-ATPase (IC₅₀ = 9.2 nM) over F-type (IC₅₀ > 20,000 nM), P-type (IC₅₀ > 20,000 nM), and Na⁺,K⁺-ATPase (IC₅₀ > 20,000 nM) . This selectivity profile is superior to that generally reported for bafilomycins [1].

Selectivity profiling ATPase inhibitors Off-target risk

Context-Dependent Potency: Bafilomycin A1 Exhibits Greater Apparent Potency in Epithelial Short-Circuit Current Assays

Contrasting with the biochemical enzyme assay, in a functional tissue-based assay, bafilomycin A1 was more potent than concanamycin A in inhibiting the short-circuit current generated by the outer mantle epithelium of Anodonta cygnea. The IC₅₀ values were 0.17 μM for bafilomycin A1 and 0.7 μM for concanamycin A [1].

Epithelial physiology Functional assay Context-dependent pharmacology

Influenza A Virus Entry: Concanamycin A Potently Blocks Viral Infection at Sub-Micromolar Concentrations

Concanamycin A is a potent inhibitor of influenza virus entry into cells by preventing the acidification of endosomes required for viral membrane fusion. In MDCK cells, concanamycin A completely blocked influenza virus infection at a concentration of 0.8 μM , and has been reported to be active at concentrations as low as 5 nM [1].

Antiviral research Influenza virus Endosomal acidification

Antifungal Activity: Concanamycin A Shows Broad-Spectrum Potency Against Fungi and Yeasts

Concanamycin A possesses broad-spectrum antifungal activity against several pathogenic and model fungal species. Reported Minimum Inhibitory Concentrations (MICs) are: <0.39 μg/ml for Saccharomyces cerevisiae and S. sake, <0.39 μg/ml for Alternaria citri, 1.56 μg/ml for Penicillium citrinum, and 25 μg/ml for Pyricularia oryzae .

Antifungal agents Microbiology Minimum inhibitory concentration

HIV-1 Nef Inhibition: Concanamycin A Reverses MHC-I Downmodulation at Sub-Nanomolar Concentrations

Concanamycin A can reverse the Nef-dependent downmodulation of MHC-I in HIV-infected cells at sub-nanomolar concentrations (<1 nM) [1]. Crucially, this effect occurs at concentrations that do not significantly interfere with lysosomal acidification or degradation pathways, suggesting a separable mechanism of action [1]. A comparative analysis of 75 plecomacrolide compounds showed that natural concanamycins, including CMA, were the most potent Nef inhibitors [1].

HIV research Immune evasion Host-directed therapy

Optimal Use Cases for Concanamycin A: When the Data Supports Its Selection Over Alternatives


Maximal and Selective V-ATPase Inhibition in Biochemical and Cell-Free Assays

For studies requiring the most potent and selective V-ATPase inhibition possible in a simplified system—such as in vitro enzyme assays or membrane vesicle preparations—concanamycin A is the superior choice. Its lower IC₅₀ for V-ATPase inhibition (8 nmol mg⁻¹) compared to bafilomycin A1 (14 nmol mg⁻¹) [1] and its >2000-fold selectivity over other ATPases minimize off-target effects and ensure that any observed reduction in activity can be confidently attributed to V-ATPase.

Investigating HIV-1 Nef-Mediated Immune Evasion

Concanamycin A is uniquely suited as a chemical probe for studying HIV-1 Nef function. Its ability to restore MHC-I surface expression at sub-nanomolar concentrations, which are below the threshold for lysosomal neutralization [1], allows researchers to separate the compound's effects on immune evasion from its general endolysosomal disruption. This makes it an essential tool for those seeking to understand or therapeutically target this viral accessory protein.

Functional Studies of Endosomal Acidification and Viral Entry

Given its well-characterized and potent inhibition of influenza virus entry (complete block at 0.8 μM) [1], concanamycin A serves as a gold-standard positive control in experiments examining endosome acidification, vesicular trafficking, and host-directed antiviral mechanisms. Its potency allows for a robust experimental window with minimal cellular toxicity.

Comparative V-ATPase Inhibitor Studies

Due to its distinct pharmacological profile—including being more potent in biochemical assays but less potent in certain functional tissue assays [1]—concanamycin A is an ideal comparator compound. Researchers conducting side-by-side studies of V-ATPase inhibitors can use concanamycin A and bafilomycin A1 to dissect context-dependent drug effects and better understand the nuances of V-ATPase pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Concanamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.